molecular formula C24H17ClN2O2S B11572328 5-[5-(4-Chlorophenyl)furan-2-yl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[5-(4-Chlorophenyl)furan-2-yl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11572328
M. Wt: 432.9 g/mol
InChI Key: KWFMTDGEKLYMFB-UHFFFAOYSA-N
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Description

5-[5-(4-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include chlorophenyl derivatives, furyl derivatives, and thienyl derivatives, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the identity and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[5-(4-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

5-[5-(4-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(4-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[5-(4-CHLOROPHENYL)-2-FURYL]-2-(2-THIENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZINE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

5-[5-(4-chlorophenyl)furan-2-yl]-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H17ClN2O2S/c25-16-9-7-15(8-10-16)20-11-12-22(28-20)24-27-19(17-4-1-2-5-21(17)29-24)14-18(26-27)23-6-3-13-30-23/h1-13,19,24H,14H2

InChI Key

KWFMTDGEKLYMFB-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CS4)C5=CC=C(O5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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